Isopropyl 3-bromo-2-oxopropanoate

Overview

Description

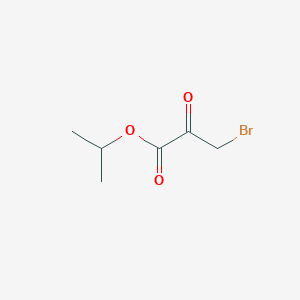

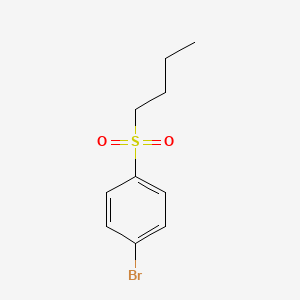

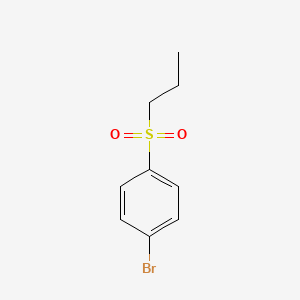

Isopropyl 3-bromo-2-oxopropanoate is a chemical compound commonly used in laboratory experiments as an organic reagent. It is an alkyl bromide with a molecular formula of C4H7BrO2. This compound is a colorless liquid with a boiling point of 143-145°C and a melting point of -50°C. It is soluble in water and organic solvents, and is relatively stable under normal laboratory conditions.

Safety and Hazards

Mechanism of Action

Target of Action

Isopropyl 3-bromo-2-oxopropanoate, also known as 3-BrOP, is known to target Hexokinase II (HK2) and Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) . These enzymes play crucial roles in the glycolytic pathway, which is the process of converting glucose into pyruvate and generating energy for the cell.

Mode of Action

Upon entering the cells, 3-BrOP is hydrolyzed by intracellular esterase to 3-Bromopyruvate (3-BrPA) . 3-BrPA then inhibits the activity of HK2 and GAPDH, thereby disrupting the glycolytic pathway .

Biochemical Pathways

The inhibition of HK2 and GAPDH by 3-BrPA disrupts the glycolytic pathway, leading to a decrease in ATP production . This results in an energy crisis within the cell, particularly in cancer cells that rely heavily on glycolysis for energy production.

Pharmacokinetics

Its hydrolysis product, 3-brpa, is known to be rapidly taken up by cells due to its small size and polar nature . The ADME properties of 3-BrOP and their impact on bioavailability need further investigation.

Result of Action

The disruption of the glycolytic pathway by 3-BrOP leads to a significant decrease in ATP production, causing an energy crisis within the cell . This is particularly detrimental to cancer cells, which rely heavily on glycolysis for energy production. As a result, 3-BrOP has been shown to have anti-cancer efficacy both in vitro and in vivo .

Biochemical Analysis

Biochemical Properties

Isopropyl 3-bromo-2-oxopropanoate plays a crucial role in biochemical reactions by targeting specific enzymes and proteins. Upon entering the cells, it is hydrolyzed by intracellular esterases to release 3-bromopyruvate. This active form of the compound inhibits key glycolytic enzymes such as hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH). The inhibition of these enzymes disrupts glycolysis, leading to decreased ATP production and increased cellular stress .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, particularly when used in combination with mTOR inhibitors like rapamycin. This combination enhances cellular ATP depletion and inhibits glucose uptake, leading to increased cancer cell death . Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by disrupting glycolysis and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to 3-bromopyruvate within the cell. 3-bromopyruvate binds to and inhibits hexokinase II and glyceraldehyde 3-phosphate dehydrogenase, key enzymes in the glycolytic pathway. This inhibition leads to a reduction in ATP production and an increase in reactive oxygen species (ROS), which induces apoptosis in cancer cells . The compound also affects gene expression by altering the activity of transcription factors involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at 2-8°C, but its efficacy can decrease due to hydrolysis and degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of glycolysis and prolonged cellular stress, ultimately resulting in cell death.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as weight loss, organ damage, and increased mortality . The optimal dosage for therapeutic applications must balance efficacy and safety to minimize toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to glycolysis. Upon hydrolysis to 3-bromopyruvate, it interacts with enzymes such as hexokinase II and glyceraldehyde 3-phosphate dehydrogenase, inhibiting their activity and disrupting glycolytic flux . This disruption leads to decreased ATP production and increased levels of glycolytic intermediates, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion. Once inside the cell, it is hydrolyzed to 3-bromopyruvate, which can then interact with its target enzymes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of the cell .

Subcellular Localization

This compound and its active form, 3-bromopyruvate, localize primarily in the cytoplasm where glycolysis occurs. The compound’s activity is dependent on its ability to reach and inhibit glycolytic enzymes within this subcellular compartment . Additionally, the compound may undergo post-translational modifications that affect its localization and function within the cell.

properties

IUPAC Name |

propan-2-yl 3-bromo-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTUZNKTKYBZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604176 | |

| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56417-63-1 | |

| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)